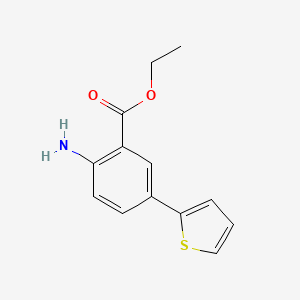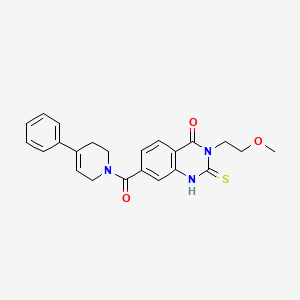
3-(2-methoxyethyl)-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including quinazolinones and tetrahydroquinolines, highlights the versatility of these molecules in organic synthesis. The synthesis of heterocyclic derivatives involves palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to compounds with potential pharmaceutical applications (Bacchi et al., 2005). Similarly, synthesis strategies for tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties have been developed, demonstrating the complex chemical transformations possible with these heterocycles (Abdallah et al., 2009).
Antimicrobial and Antibacterial Activity
Quinazolinone derivatives have shown significant antimicrobial and antibacterial activities, making them valuable in the development of new therapeutic agents. For instance, compounds synthesized from quinazolinones demonstrated significant activity against various strains of microorganisms, indicating their potential as antibacterial drugs (Osarumwense, 2022). Another study focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, showing their potential in antimicrobial applications (Patel & Patel, 2010).
Pharmacological Applications
The pharmacological utility of related compounds is also noteworthy. Tetrahydroquinolines and quinazolinones have been studied for their neuroleptic, antiarrhythmic, anticonvulsant, and insecticidal properties. For example, pyridine derivatives have been synthesized and tested for their toxicity against cowpea aphid, showcasing the insecticidal potential of these compounds (Bakhite et al., 2014). Additionally, new series of thioxoquinazolinone derivatives were studied for their anticonvulsant and antimicrobial activities, further demonstrating the broad pharmacological applications of these molecules (Rajasekaran et al., 2013).
特性
IUPAC Name |
3-(2-methoxyethyl)-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-14-13-26-22(28)19-8-7-18(15-20(19)24-23(26)30)21(27)25-11-9-17(10-12-25)16-5-3-2-4-6-16/h2-9,15H,10-14H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNMEJCMIKNCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769029.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
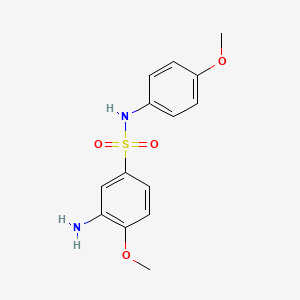
![4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2769033.png)
![2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
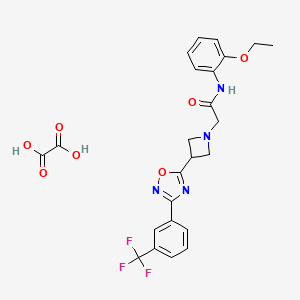
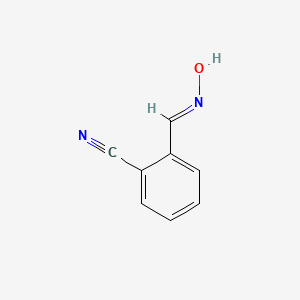
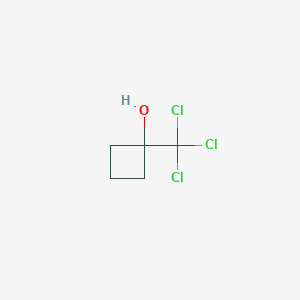
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)
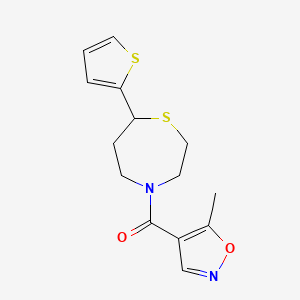
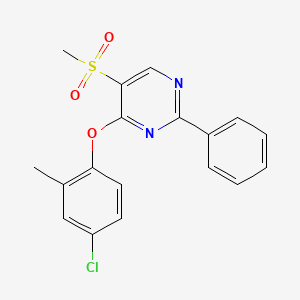
![(2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile](/img/structure/B2769048.png)
